molecular formula C8H20N2 B14083350 (4S,5S)-octane-4,5-diamine

(4S,5S)-octane-4,5-diamine

Cat. No.: B14083350
M. Wt: 144.26 g/mol
InChI Key: NHOGRGYHBHZMIL-YUMQZZPRSA-N
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Description

(4S,5S)-octane-4,5-diamine is a chiral diamine compound with the molecular formula C8H20N2 It is characterized by the presence of two amino groups attached to the fourth and fifth carbon atoms of an octane chain, with both amino groups in the (S)-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-octane-4,5-diamine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a chiral diimine precursor using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to achieve high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalytic hydrogenation of suitable precursors in the presence of chiral ligands can also be employed to produce the desired stereoisomer in large quantities.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-octane-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4S,5S)-octane-4,5-diamine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4S,5S)-octane-4,5-diamine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and influencing the activity of enzymes. The specific pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-octane-4,5-diamine: The enantiomer of (4S,5S)-octane-4,5-diamine with opposite stereochemistry.

    (4S,5S)-octane-4,5-diol: A similar compound with hydroxyl groups instead of amino groups.

    (4S,5S)-octane-4,5-dione: A compound with carbonyl groups at the fourth and fifth positions.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for chiral drugs, setting it apart from its non-chiral or differently configured counterparts.

Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

(4S,5S)-octane-4,5-diamine

InChI

InChI=1S/C8H20N2/c1-3-5-7(9)8(10)6-4-2/h7-8H,3-6,9-10H2,1-2H3/t7-,8-/m0/s1

InChI Key

NHOGRGYHBHZMIL-YUMQZZPRSA-N

Isomeric SMILES

CCC[C@@H]([C@H](CCC)N)N

Canonical SMILES

CCCC(C(CCC)N)N

Origin of Product

United States

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